molecular formula C25H21BrN2O3 B7688155 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

Cat. No. B7688155
M. Wt: 477.3 g/mol
InChI Key: HPDQQHKJLAHHHY-UHFFFAOYSA-N
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Description

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is a chemical compound that is widely used in scientific research for its diverse applications. This compound is synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is still being studied. However, it is believed that this compound interacts with specific proteins and enzymes in cells, leading to changes in their activity and function. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can have diverse biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and histone deacetylase, which are involved in various cellular processes. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide in lab experiments include its high specificity and sensitivity as a fluorescent probe, as well as its potential as an anticancer agent. However, the limitations of this compound include its relatively high cost and the need for specialized equipment and expertise to work with it safely.

Future Directions

There are several future directions for research on 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, research could focus on developing new methods for synthesizing this compound more efficiently and cost-effectively. Finally, investigations could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide involves the reaction of 2-bromo-N-(4-methoxyphenyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a suitable catalyst. The reaction mixture is then purified using column chromatography to obtain the final product. This method is a reliable and efficient way to synthesize this compound.

Scientific Research Applications

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research. It has been used as a fluorescent probe to detect and quantify proteins and enzymes in biological samples. This compound has also been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-bromo-N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O3/c1-16-7-8-17-14-18(24(29)27-23(17)13-16)15-28(19-9-11-20(31-2)12-10-19)25(30)21-5-3-4-6-22(21)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQQHKJLAHHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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